Azelastine N-Oxide (Mixture of Diastereomers)

Descripción general

Descripción

Azelastine N-Oxide (Mixture of Diastereomers) is a compound that belongs to the antihistamine class and is used in the treatment of allergic and vasomotor rhinitis . It is available in the form of a mixture of diastereomers .

Molecular Structure Analysis

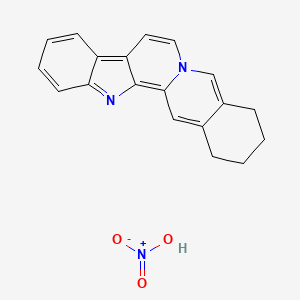

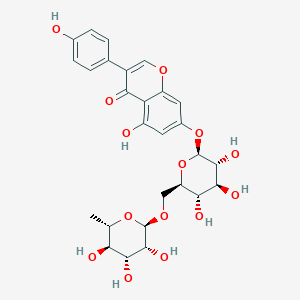

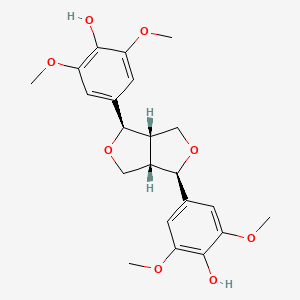

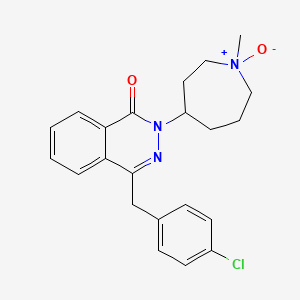

The molecular formula of Azelastine N-Oxide (Mixture of Diastereomers) is C22H24ClN3O2 . The molecular weight is 397.90 g/mol . The IUPAC name is 4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one .Aplicaciones Científicas De Investigación

Methods of Application

The drug-loaded micelles are prepared using thin film hydration. The characterization includes evaluating particle size, entrapment efficiency, pH, gelation, and in vitro and in vivo drug release analysis .

Results

The formulation with gellan gum showed a particle size below 100 nm, low gelation temperature, increased retention time at the administration site, and resulted in a controlled release formulation. In vitro drug release showed significant release of 85-89% of the drug in the 10th hour, and in vivo analysis showed similar efficacy to the marketed formulation of Azelast TM .

Rh-Catalysed Intermolecular Alkyne Hydroacylation

Methods of Application: The process involves employing a Rh (I)-catalyst for mild and scalable aldehyde C–H activation, allowing coupling with unactivated terminal alkynes .

Results

The reaction yields high regioselectivities (up to >20:1 l:b) and can tolerate a broad variety of functional groups. The hydroacylation products can be converted to the corresponding azine through a one-pot hydroacylation/deoxygenation sequence .

Energetic Heterocyclic N-Oxides Synthesis

Methods of Application: Synthetic strategies and reaction mechanisms towards aromatic N-oxide frameworks are reviewed, discussing their application in creating energetic materials .

Results: The study provides a comprehensive overview of the synthetic methods and potential applications of Azelastine N-Oxide in the field of energetic materials .

Drug Repurposing for SARS-CoV-2 Inhibition

Methods of Application: Antiviral activity was tested in vitro using Vero cells and reconstituted human nasal tissue against major variants of SARS-CoV-2 .

Results: Azelastine reduced the virus-induced cytopathic effect and SARS-CoV-2 copy numbers in both preventive and treatment settings, with an EC50 of 2.2–6.5 µM .

Seasonal Allergic Rhinitis Symptom Management

Methods of Application: A 2-week, double-blind, multicenter trial was conducted, comparing azelastine nasal spray with cetirizine tablets on their effects on the total nasal symptom score (TNSS) and Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) scores .

Results: Azelastine nasal spray significantly improved the TNSS and RQLQ scores compared with cetirizine, with notable differences for nasal congestion and sneezing .

Antiviral Potential Against Major Respiratory Viruses

Methods of Application: The study investigates the efficacy of Azelastine N-Oxide against various respiratory viruses .

Results: The research is ongoing, and the outcomes are expected to provide insights into the broader antiviral applications of Azelastine N-Oxide .

In Situ Gelling Micelles for Ocular Drug Delivery

Methods of Application: The micelles are formulated using thin film hydration and characterized for particle size, entrapment efficiency, pH, gelation temperature, and drug release both in vitro and in vivo .

Results: The formulation demonstrated a controlled release with significant drug release of 85-89% in the 10th hour and showed similar efficacy to the marketed Azelast TM product .

Computational Prediction of N-Oxidation in Drug Development

Methods of Application: Density Functional Theory (DFT) and Average Local Ionization Energy (ALIE) calculations are employed to predict the most susceptible nitrogen atoms for N-oxide formation .

Results: The method successfully categorizes nitrogen’s oxidative vulnerabilities and aids in rapid structure elucidation, which is crucial for controlling N-oxide transformations in drug development .

Antiviral Activity Against Human Coronaviruses

Methods of Application: In vitro infection assays are conducted to assess the efficacy of Azelastine N-Oxide against these viruses .

Results: Azelastine N-Oxide shows comparable potency against both the SARS-CoV-2 Omicron variant and the seasonal coronavirus 229E .

N-oxidation Regioselectivity in Drug Development

Methods of Application: The study uses Density Functional Theory (DFT) and Average Local Ionization Energy (ALIE) calculations to predict the most susceptible nitrogen atoms for N-oxide formation .

Results: The method categorizes nitrogen’s oxidative vulnerabilities and aids in rapid structure elucidation, which is crucial for controlling N-oxide transformations in drug development .

Temperature Sensitive In Situ Gelling Micelles

Methods of Application: The micelles are prepared using thin film hydration and characterized by evaluating particle size, entrapment efficiency, pH, gelation, and drug release analysis .

Results: The formulation with gellan gum showed a particle size below 100 nm, low gelation temperature, and resulted in a controlled release formulation with significant drug release in the 10th hour .

Antiviral Activity Against Respiratory Viruses

Methods of Application: The antiviral activity was tested in vitro using cell cultures and clinical studies to assess the efficacy of Azelastine N-Oxide against these viruses .

Results: A commercial azelastine-containing nasal spray significantly reduced the viral load in SARS-CoV-2-infected individuals .

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWLGALGCDUDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747066 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azelastine N-oxide | |

CAS RN |

640279-88-5 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.